molecular formula C12H9ClFN3O2 B8391069 2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine

2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine

Cat. No. B8391069
M. Wt: 281.67 g/mol
InChI Key: ASRXSKWXNLKLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine is a useful research compound. Its molecular formula is C12H9ClFN3O2 and its molecular weight is 281.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine

Molecular Formula

C12H9ClFN3O2

Molecular Weight

281.67 g/mol

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C12H9ClFN3O2/c13-12-15-6-8(14)11(17-12)16-7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5-6H,3-4H2,(H,15,16,17)

InChI Key

ASRXSKWXNLKLKX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC=C3F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction flask equipped with a magnetic stirring bar and a rubber septum (to prevent loss of 2,4-dichloro-5-fluoropyrimidine and N2 inlet was charged with 3,4-ethylenedioxyaniline (34 g, 225 mmol), MeOH (100 mL), H2O (300 mL) and 2,4-dichloro-5-fluoropyrimidine (25 g, 150 mmol). The reaction mixture was stirred at room temperature for 1 h, diluted with H2O (1.5 liter), acidified with 2N HCl (200 mL) and sonicated. The solid obtained was filtered, washed with H2O and dried to obtain 33 g (78%) of the desired product, 2-chloro-N4-(3,4-ethylenedioxyphenyl)-5-fluoro-4-pyrimidineamine (R926087). 1H NMR (CDCl3): δ 8.02 (1H, d, J=3 Hz), 7.25 (d, 1H, J=1.2 Hz), 6.98 (dd, 1H, J=2.4 and 8.1 Hz), 6.85 (d, 1H, J=5.7 Hz), 4.27 (m, 4H); 19F NMR (CDCl3): −44570; LCMS: ret. time: 26.70 min.; purity 100%; MS (m/e): 283 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
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solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
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Quantity
1.5 L
Type
solvent
Reaction Step Five
Yield
78%

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